molecular formula C19H24N4O B2553371 3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320889-15-2

3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2553371
CAS No.: 2320889-15-2
M. Wt: 324.428
InChI Key: QVECBQFSKARZCQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperidinylmethoxy Group: This step involves the reaction of the pyridazine core with a piperidinylmethanol derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with alcohol or amine functionalities.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another pyridazine derivative with different substituents.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: A compound with a similar pyridine core but different functional groups.

Uniqueness

3-Cyclopropyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of a cyclopropyl group and a piperidinylmethoxy group on the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-10-20-17(3-1)13-23-11-8-15(9-12-23)14-24-19-7-6-18(21-22-19)16-4-5-16/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVECBQFSKARZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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